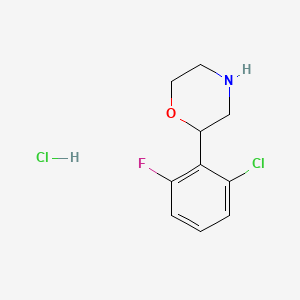
2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride is a chemical compound with the molecular formula C10H12ClFNO·HCl It is a derivative of morpholine, a heterocyclic amine, and contains both chloro and fluoro substituents on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride typically involves the reaction of 2-chloro-6-fluoroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The morpholine moiety can also play a role in modulating the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-fluorophenylboronic acid
- 2-Chloro-6-fluorophenylacetic acid
- 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline
Uniqueness
2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The morpholine ring adds another layer of complexity, making it a versatile compound for various applications.
属性
分子式 |
C10H12Cl2FNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
2-(2-chloro-6-fluorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO.ClH/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9;/h1-3,9,13H,4-6H2;1H |
InChI 键 |
JEGZRPKDFCBDCB-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)C2=C(C=CC=C2Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


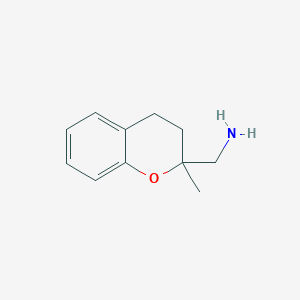
![3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B13472444.png)
![(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13472452.png)
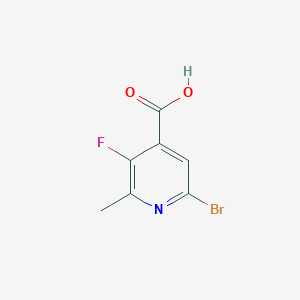
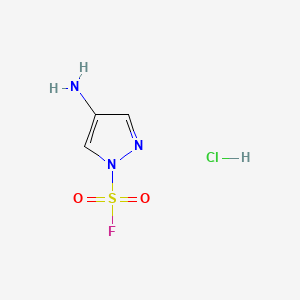
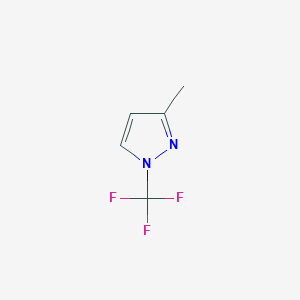

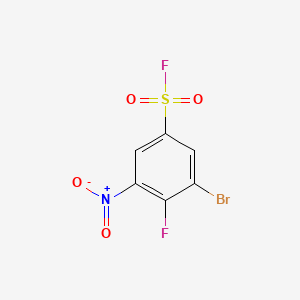
![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)
![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)

![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)
